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Introduction
BI-853520 is a potent and highly selective, ATP-competitive inhibitor of Focal Adhesion Kinase

(FAK), a non-receptor tyrosine kinase that is a critical mediator of signal transduction

downstream of integrins and growth factor receptors.[1] FAK plays a central role in various

cellular processes, including cell adhesion, migration, proliferation, and survival. Its

overexpression and activation are implicated in the progression and metastasis of numerous

cancers, making it a compelling target for therapeutic intervention. These application notes

provide detailed protocols for in vitro assays to characterize the activity of BI-853520.

Quantitative Data Summary
The following tables summarize the in vitro efficacy of BI-853520 across various biochemical

and cell-based assays.
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Biochemical Assay Target IC50

Kinase Assay Recombinant FAK 1 nM[1][2]

Kinase Assay PYK2 >50,000 nM

Kinase Assay FER Kinase 900 nM[2]

Kinase Assay FES Kinase 1040 nM[2]

Cell-Based

Assay
Cell Line Endpoint

Potency

(IC50/EC50)
Conditions

Autophosphoryla

tion
PC-3 (Prostate)

p-FAK (Y397)

Inhibition
1 nM (IC50)[1]

24-hour

treatment[1]

Anchorage-

Independent

Growth

PC-3 (Prostate)
Colony

Formation
3 nM (EC50)[1] Not Specified

Cell Proliferation
Ovarian Cancer

Cells

Decreased

Proliferation

Dose-dependent

decrease (0.1-

200 µM)

12-hour

treatment

Cell Proliferation
Breast Cancer

Cells
Reduced Viability

Significant

reduction at 10-

100 nM

2D culture

Cell Proliferation

& Invasion

Various Cancer

Cells
Repression

Effective at ≤3

µM

3D spheroid

culture[1][2]

FAK

Autophosphoryla

tion

Breast Cancer

Cells

p-FAK (Y397)

Inhibition

Potent inhibition

at 0.1 µM

Time-course

(inhibition within

10 min)

Signaling Pathway
The diagram below illustrates the FAK signaling pathway and the mechanism of inhibition by

BI-853520.
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FAK Signaling Pathway and BI-853520 Inhibition.
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FAK Autophosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated FAK at Tyrosine 397 (p-FAK Y397) in

cell lysates by Western blot to assess the inhibitory activity of BI-853520.

Workflow Diagram:

Cell Seeding & Culture Treatment with BI-853520
(e.g., 0-10 µM, 24h) Cell Lysis & Protein Quantification SDS-PAGE Western Transfer (PVDF) Blocking (5% BSA) Primary Antibody Incubation

(anti-p-FAK Y397) Secondary Antibody Incubation Detection & Imaging Stripping & Re-probing
(Total FAK, Loading Control)

Click to download full resolution via product page

Western Blot Workflow for p-FAK Detection.

Materials:

Cancer cell line of interest (e.g., PC-3, SKOV3)

Complete culture medium

BI-853520 stock solution (in DMSO)

Phosphate-buffered saline (PBS), ice-cold

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Tris-buffered saline with 0.1% Tween-20 (TBST)

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST

Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-β-actin (or other loading control)
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of BI-853520 (e.g., 0.1 nM to 10 µM) and a vehicle

control (DMSO) for the desired time (e.g., 24 hours).

Cell Lysis:

Aspirate the medium and wash cells once with ice-cold PBS.

Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a

microcentrifuge tube.

Incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Western Blotting:

Normalize protein concentrations and prepare samples with Laemmli buffer.

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibody against p-FAK (Y397) overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

Quantify band intensities. Normalize p-FAK levels to total FAK and/or a loading control.

Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of cells treated with BI-
853520.

Materials:

96-well plates

Cancer cell line

Complete culture medium

BI-853520

MTT solution (5 mg/mL in PBS)

DMSO

Procedure:

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach

overnight.

Treatment: Treat cells with a range of BI-853520 concentrations for 24, 48, or 72 hours.

MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and

determine the IC50 value.

3D Spheroid Growth Assay
This protocol is for assessing the effect of BI-853520 on the growth of cancer cell spheroids,

which better mimic in vivo tumor microenvironments.

Materials:

Ultra-low attachment (ULA) 96-well plates

Cancer cell line

Complete culture medium

BI-853520

Procedure:

Spheroid Formation:

Prepare a single-cell suspension.

Seed cells in ULA plates at a density that allows for spheroid formation (e.g., 1,000-5,000

cells/well).

Centrifuge the plate at low speed to facilitate cell aggregation.

Incubate for 3-4 days to allow spheroid formation.

Treatment:

Treat the spheroids with various concentrations of BI-853520.

Replace the medium with fresh drug-containing medium every 2-3 days.
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Growth Monitoring:

Capture brightfield images of the spheroids at regular intervals.

Measure the diameter of the spheroids and calculate the volume.

Data Analysis:

Plot spheroid volume over time to generate growth curves for each treatment condition.

At the end of the experiment, spheroid viability can be assessed using a 3D-compatible

assay (e.g., CellTiter-Glo® 3D).

Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of BI-853520 on the migratory capacity of cancer cells.

Materials:

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

Cancer cell line

Serum-free medium

Complete medium with fetal bovine serum (FBS) as a chemoattractant

BI-853520

Methanol and Crystal Violet for staining

Procedure:

Cell Preparation: Starve cells in serum-free medium for 12-24 hours.

Assay Setup:

Add complete medium with FBS to the lower chamber of the 24-well plate.
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Resuspend the starved cells in serum-free medium containing different concentrations of

BI-853520.

Seed the cell suspension into the upper chamber of the Transwell inserts.

Incubation: Incubate for a period that allows for cell migration (e.g., 12-48 hours), depending

on the cell type.

Staining and Counting:

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

Fix the migrated cells on the lower surface with methanol.

Stain the cells with Crystal Violet.

Count the number of migrated cells in several random fields under a microscope.

Data Analysis: Compare the number of migrated cells in the BI-853520-treated groups to the

vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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